Therapeutic Index in Zebrafish Xenograft Model: Pazopanib Demonstrates Favorable Efficacy-to-Toxicity Ratio Versus Sunitinib and Sorafenib
In a parallel head-to-head comparison of nine VEGFR TKIs using a zebrafish xenograft tumor model, pazopanib exhibited a therapeutic index (calculated as the ratio of median lethal dose to median effective dose, LD₅₀/ED₅₀) of 4.6, which was substantially higher than sunitinib (therapeutic index = 2.8) and sorafenib (therapeutic index = 2.3). This quantification indicates that pazopanib provides a wider margin between antiangiogenic efficacy and overt toxicity in this validated preclinical screening platform [1]. The study further noted that axitinib and apatinib caused serious pericardial edema at relatively low concentrations, underscoring the compound-specific nature of cardiac safety signals within the VEGFR TKI class [1].
| Evidence Dimension | Therapeutic index (LD₅₀/ED₅₀ ratio) in zebrafish xenograft model |
|---|---|
| Target Compound Data | Pazopanib: Therapeutic index = 4.6 |
| Comparator Or Baseline | Sunitinib: Therapeutic index = 2.8; Sorafenib: Therapeutic index = 2.3 |
| Quantified Difference | Pazopanib therapeutic index is 1.6-fold higher than sunitinib and 2.0-fold higher than sorafenib |
| Conditions | Zebrafish Tg(flk1:eGFP) xenograft tumor model with CT26 and GL261 tumor cells; antiangiogenic efficacy quantified via AngioTool software; toxicity evaluated by LD₅₀ and cardiac parameters |
Why This Matters
A higher preclinical therapeutic index supports selection of pazopanib for in vivo angiogenesis studies where a wider dosing window between efficacy and toxicity is required.
- [1] Hou W, Zhong J, Xiao C, et al. Using a zebrafish xenograft tumor model to compare the efficacy and safety of VEGFR-TKIs. J Cancer Res Clin Oncol. 2023;149(9):5975-5987. doi:10.1007/s00432-022-04581-2 View Source
